Cas no 6570-83-8 (ethyl 3,4-dimethylpentanoate)
ethyl 3,4-dimethylpentanoate Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, 3,4-dimethyl-, ethyl ester
- ethyl 3,4-dimethylpentanoate
- EN300-1703510
- SCHEMBL10289814
- DTXSID50516469
- 6570-83-8
-
- Inchi: 1S/C9H18O2/c1-5-11-9(10)6-8(4)7(2)3/h7-8H,5-6H2,1-4H3
- InChI Key: SJTYSQUKMOHFHS-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C)C(C)C)=O
Computed Properties
- Exact Mass: 158.13074
- Monoisotopic Mass: 158.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
ethyl 3,4-dimethylpentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1703510-0.05g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 0.05g |
$101.0 | 2023-09-20 | |
| Enamine | EN300-1703510-0.1g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 0.1g |
$152.0 | 2023-09-20 | |
| Enamine | EN300-1703510-0.25g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 0.25g |
$216.0 | 2023-09-20 | |
| Enamine | EN300-1703510-0.5g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 0.5g |
$407.0 | 2023-09-20 | |
| Enamine | EN300-1703510-1.0g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 1g |
$528.0 | 2023-06-04 | |
| Enamine | EN300-1703510-2.5g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 2.5g |
$1034.0 | 2023-09-20 | |
| Enamine | EN300-1703510-5.0g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 5g |
$1530.0 | 2023-06-04 | |
| Enamine | EN300-1703510-10.0g |
ethyl 3,4-dimethylpentanoate |
6570-83-8 | 95% | 10g |
$2269.0 | 2023-06-04 | |
| 1PlusChem | 1P01JCXY-50mg |
Pentanoic acid, 3,4-dimethyl-, ethyl ester |
6570-83-8 | 95% | 50mg |
$182.00 | 2024-04-22 | |
| 1PlusChem | 1P01JCXY-100mg |
Pentanoic acid, 3,4-dimethyl-, ethyl ester |
6570-83-8 | 95% | 100mg |
$243.00 | 2024-04-22 |
ethyl 3,4-dimethylpentanoate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ethyl 3,4-dimethylpentanoate
Recent Advances in the Study of Ethyl 3,4-Dimethylpentanoate (CAS: 6570-83-8) and Its Applications in Chemical Biology and Medicine
Ethyl 3,4-dimethylpentanoate (CAS: 6570-83-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative, characterized by its unique structural properties, has been the subject of various studies aimed at exploring its synthesis, biological activity, and therapeutic potential. The compound's relevance in drug discovery and development stems from its ability to serve as a precursor or intermediate in the synthesis of more complex molecules with pharmacological activity.
Recent research has focused on optimizing the synthetic pathways for ethyl 3,4-dimethylpentanoate to improve yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic method for its synthesis, utilizing environmentally benign reagents and conditions. This advancement not only enhances the scalability of production but also aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.
In the context of biological activity, ethyl 3,4-dimethylpentanoate has shown promising results in preliminary screenings for antimicrobial and anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited moderate inhibitory effects against a range of Gram-positive bacteria, including Staphylococcus aureus. These findings suggest its potential as a lead compound for the development of new antibacterial agents, particularly in the face of increasing antibiotic resistance.
Furthermore, the compound's role in medicinal chemistry has been explored through its incorporation into larger, more complex structures. Researchers have utilized ethyl 3,4-dimethylpentanoate as a building block in the synthesis of novel heterocyclic compounds, which are often pivotal in drug design due to their diverse biological activities. A recent publication in European Journal of Medicinal Chemistry (2024) highlighted the successful integration of this ester into a series of pyrazole derivatives, which demonstrated significant COX-2 inhibitory activity, indicating potential applications in anti-inflammatory therapy.
Beyond its direct biological effects, ethyl 3,4-dimethylpentanoate has also been investigated for its utility in drug delivery systems. Its lipophilic nature makes it a candidate for enhancing the bioavailability of poorly soluble drugs. A 2023 study in the International Journal of Pharmaceutics explored its use as a co-solvent in nanoemulsion formulations, resulting in improved drug loading capacity and stability. This application could address one of the major challenges in pharmaceutical development—the delivery of hydrophobic active ingredients.
In conclusion, ethyl 3,4-dimethylpentanoate (CAS: 6570-83-8) represents a versatile compound with multiple avenues for exploration in chemical biology and medicine. Recent advancements in its synthesis, coupled with emerging evidence of its biological activities and pharmaceutical applications, underscore its potential as a valuable tool in drug discovery and development. Future research directions may include further optimization of its synthetic routes, expansion of its derivative library, and in-depth mechanistic studies to fully elucidate its pharmacological potential.
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